3-Imino-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,4-benzotriazin-3-amine 1,4-dioxide is a chemical compound with the molecular formula C8H8N4O2. It is an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs .
Preparation Methods
The synthesis of 7-methyl-1,2,4-benzotriazin-3-amine 1,4-dioxide involves several steps. One common method includes the reaction of 7-methyl-1,2,4-benzotriazin-3-amine with an oxidizing agent to introduce the dioxide functionality. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the oxidation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-Methyl-1,2,4-benzotriazin-3-amine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methyl-1,2,4-benzotriazin-3-amine 1,4-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methyl-1,2,4-benzotriazin-3-amine 1,4-dioxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
7-Methyl-1,2,4-benzotriazin-3-amine 1,4-dioxide can be compared with other similar compounds, such as:
Tirapazamine: A bioreductive hypoxia-selective cytotoxin used in cancer therapy.
1,2,4-Benzotriazin-3-amine: A related compound with similar chemical properties and applications.
1,2,4-Benzotriazin-3-amine 1-oxide:
Properties
CAS No. |
27314-98-3 |
---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C8H8N4O2/c1-5-2-3-6-7(4-5)12(14)10-8(9)11(6)13/h2-4H,1H3,(H2,9,10) |
InChI Key |
DOZSFZTUKMQMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(N=[N+]2[O-])N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.